molecular formula C15H25NO3 B12320691 3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one

3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B12320691
M. Wt: 267.36 g/mol
InChI Key: ZGNOBLPNALARAO-UHFFFAOYSA-N
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Description

3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, hydroxyl groups, and a carbonimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-3-butyn-2-ol with sulfuric acid and mercury oxide to form an intermediate, which is then further reacted under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonimidoyl group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonimidoyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonimidoyl group can produce secondary amines.

Scientific Research Applications

3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonimidoyl groups play crucial roles in its reactivity and biological activity. These functional groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one apart is its unique combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-9(2)11(8-17)16-10(3)14-12(18)6-15(4,5)7-13(14)19/h9,11,17-18H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNOBLPNALARAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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